N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They are considered as bioisosteres of natural purines .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of a pyrazol-3-one substrate, which then undergoes a series of reactions to produce the final product . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine core, which can be substituted at various positions to create a wide range of derivatives .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific derivative. For example, 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine has a molecular formula of C12H15N3OS and an average mass of 249.332 Da .Scientific Research Applications
Neuroinflammation Imaging
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is investigated for its potential in neuroinflammation imaging. A study focused on novel pyrazolo[1,5-a]pyrimidines, related to the compound, for their ability to bind the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. These compounds showed subnanomolar affinity for TSPO and were evaluated as in vivo positron emission tomography (PET) radiotracers for neuroinflammation, indicating their potential application in detecting early signs of neuroinflammatory conditions (Damont et al., 2015).
Anti-Cancer Activity
Another research avenue explores the anti-cancer potential of derivatives of this compound. Studies on fluoro-substituted benzo[b]pyran derivatives, which share structural similarities, showed significant anti-lung cancer activity. These studies contribute to the understanding of how related compounds might inhibit cancer cell growth, providing a basis for further investigation into the anti-cancer applications of this compound and its derivatives (Hammam et al., 2005).
Antimicrobial and Anticancer Agents
Further, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from structures similar to this compound. These compounds have shown potential as antimicrobial and anticancer agents, expanding the scope of research into therapeutic applications against various diseases (Hafez et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit certain kinases, such as cdk2 .
Mode of Action
It is believed to interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, if the compound inhibits a kinase, it could affect signaling pathways that rely on the phosphorylation of proteins .
Pharmacokinetics
Mannich derivatives, which this compound is, are known to increase solubility and hence the bioavailability of the drug molecule .
Result of Action
The molecular and cellular effects of this compound’s action will depend on its specific targets and mode of action. If it inhibits a kinase, for example, it could disrupt signaling pathways and affect cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-13-10-26(11-14(2)29-13)18-17-9-25-27(19(17)24-12-23-18)8-7-22-20(28)15-3-5-16(21)6-4-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOSCGRYBGPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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